molecular formula C11H13NO3 B13314791 3-(Pyridin-4-yl)oxane-3-carboxylic acid

3-(Pyridin-4-yl)oxane-3-carboxylic acid

Cat. No.: B13314791
M. Wt: 207.23 g/mol
InChI Key: GLPBJTFFUHXSPF-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)oxane-3-carboxylic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of oxane and pyridine, featuring a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)oxane-3-carboxylic acid typically involves the reaction of pyridine derivatives with oxane precursors under controlled conditions. One common method involves the use of pyridine-4-carboxylic acid as a starting material, which is then functionalized to introduce the oxane ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

3-(Pyridin-4-yl)oxane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-yl)oxane-3-carboxylic acid is unique due to its combination of a pyridine ring and an oxane ring with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-pyridin-4-yloxane-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c13-10(14)11(4-1-7-15-8-11)9-2-5-12-6-3-9/h2-3,5-6H,1,4,7-8H2,(H,13,14)

InChI Key

GLPBJTFFUHXSPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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